molecular formula C16H15FN4O4S B2371614 4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309188-48-3

4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2371614
CAS No.: 2309188-48-3
M. Wt: 378.38
InChI Key: NKGXTZWGIAPQDI-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the benzofuran core and subsequent functionalization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include various benzofuran derivatives, sulfonyl compounds, and substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is studied for its biological activities. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new treatments.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, leading to the inhibition of their activity. This interaction disrupts cellular processes, resulting in the desired biological effects.

Comparison with Similar Compounds

  • 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

  • 5-Fluoropyrimidin-2-ylpiperazine

  • Benzofuran derivatives

Uniqueness: 4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one stands out due to its unique combination of functional groups and its ability to interact with multiple molecular targets

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O4S/c17-12-8-18-16(19-9-12)21-5-4-20(10-15(21)22)26(23,24)13-1-2-14-11(7-13)3-6-25-14/h1-2,7-9H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGXTZWGIAPQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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